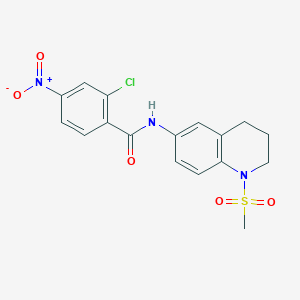

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

Description

This compound (CAS: 941971-86-4, molecular formula: C₁₇H₁₇ClN₂O₃S) features a tetrahydroquinoline core substituted with a methanesulfonyl group at position 1 and a 4-nitrobenzamide moiety at position 4. Its molecular weight is 364.85 g/mol, and the structure includes a chloro substituent on the benzamide ring, enhancing electrophilic reactivity . The methanesulfonyl group contributes to solubility in polar solvents, while the nitro group may influence electronic interactions in biological systems.

Properties

IUPAC Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O5S/c1-27(25,26)20-8-2-3-11-9-12(4-7-16(11)20)19-17(22)14-6-5-13(21(23)24)10-15(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAFUZGKSZTZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the quinoline ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Nitration: The nitro group is introduced via a nitration reaction using nitric acid and sulfuric acid.

Chlorination: The chloro group is added through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

Amidation: The final step involves the formation of the amide bond, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products

Oxidation: Formation of corresponding quinoline N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is used in several scientific research areas:

Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

Biology: For investigating biological pathways and interactions.

Medicine: In drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinoline Cores

Compound BF37381 (CAS: 1251606-87-7)

- Structure: Contains a tetrahydroquinoline ring substituted with a 3-methylpiperidin-1-yl group and a fluorophenyl-piperazine-oxadiazole moiety.

- Key Differences : Replaces the methanesulfonyl and nitrobenzamide groups with a trifluoromethylbenzamide and morpholine substituents.

- Impact : The trifluoromethyl group enhances metabolic stability compared to the nitro group, while the morpholine ring improves bioavailability .

N-(2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethyl)-4-(Trifluoromethyl)Benzamide

- Structure: Shares the tetrahydroquinoline core but substitutes the methanesulfonyl group with a methyl group and incorporates a morpholinoethyl linker.

Chloroacetamide Derivatives

2-Chloro-N-(4-Sulfamoylphenyl)Acetamide Derivatives

- Structure : Features a chloroacetamide backbone with sulfamoylphenyl substituents.

- The sulfamoyl group enhances solubility but may reduce membrane permeability compared to the nitrobenzamide group .

2-Chloro-N-(Substituted Phenyl)Acetamides

Nitro-Substituted Analogues

4-Nitrobenzamide Derivatives

- Example: Methyl 4-[(6-Bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate.

- Key Differences: Replaces the tetrahydroquinoline core with a bicyclooctane system. The bromo and propyl groups increase hydrophobicity, contrasting with the polar methanesulfonyl group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Critical Analysis of Research Findings

- Electronic Effects : The nitro group in the target compound may confer stronger electron-withdrawing effects than the trifluoromethyl group in BF37381, influencing binding affinity in receptor-ligand interactions .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and verifying the purity of this compound?

- Synthesis : Use stepwise coupling reactions, such as amide bond formation between the tetrahydroquinoline amine and 2-chloro-4-nitrobenzoyl chloride under Schotten-Baumann conditions. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Purity Verification : Employ high-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) and confirm structural integrity using -NMR (e.g., methanesulfonyl proton at δ 3.2–3.4 ppm) and IR spectroscopy (amide C=O stretch ~1650 cm) .

Q. How can researchers confirm the compound’s interaction with biological targets?

- Use in vitro assays like fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity () for suspected targets (e.g., kinases or proteases). For enzyme inhibition, perform dose-response curves (IC) with positive/negative controls .

Q. What spectroscopic techniques are critical for structural elucidation?

- NMR : Assign protons on the tetrahydroquinoline ring (δ 1.5–2.8 ppm for CH groups) and aromatic regions (δ 7.0–8.5 ppm for nitrobenzamide).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~460–470 Da) .

Advanced Research Questions

Q. How can structural modifications (e.g., substituents on the tetrahydroquinoline or benzamide) impact target selectivity?

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing methanesulfonyl with acetyl or benzyl groups). Compare binding affinities using computational docking (AutoDock Vina) and validate with mutagenesis assays on target proteins .

- Example: Methanesulfonyl groups may enhance solubility and hydrogen-bond interactions vs. acetyl derivatives, altering selectivity .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding kinetics). Investigate assay-specific variables like buffer pH (affecting nitro group ionization) or cellular permeability (via Caco-2 monolayer studies) .

- Analyze metabolite stability (LC-MS/MS) to rule out degradation artifacts .

Q. How should crystallographic refinement be optimized for this compound?

- Use SHELXL for high-resolution (<1.0 Å) single-crystal X-ray data. Apply TWIN/BASF commands for twinned crystals. Validate refinement with R residuals and electron density maps (e.g., omit maps for nitro group orientation) .

- Example: For the methanesulfonyl group, restrain S–O bond lengths to 1.43 Å during refinement to prevent overfitting .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

- Administer the compound intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at 0–24 h post-dose and quantify via LC-MS/MS. Calculate bioavailability () and half-life (), adjusting for nitro group reduction metabolites .

- Include negative controls (vehicle) and reference compounds (e.g., similar sulfonamide derivatives) .

Methodological Notes

- Data Reproducibility : Always report solvent polarity and temperature for synthesis (e.g., DMF at 80°C vs. THF at 25°C) to ensure reproducibility .

- Computational Tools : Access PubChem (CID: 27450922) for structural analogs and physicochemical properties .

- Crystallography : Deposit solved structures in the Cambridge Structural Database (CSD) with refinement details (R-factors, twinning parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.